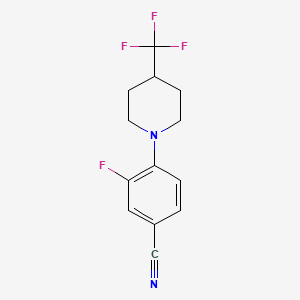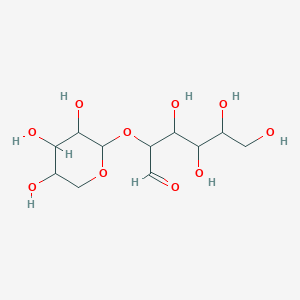
2-O-(beta-D-Xylopyranosyl)-D-glucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-(beta-D-Xylopyranosyl)-D-glucose is a disaccharide derivative consisting of a beta-D-xylopyranosyl residue attached to a D-glucose molecule. This compound is a part of the larger family of xylopyranosides, which are widely distributed in the plant kingdom and have significant biological and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-O-(beta-D-Xylopyranosyl)-D-glucose can be achieved through both chemical and enzymatic pathways. One common method involves the glycosylation of D-glucose with a suitable xylopyranosyl donor under acidic conditions. This reaction typically requires a catalyst such as trifluoromethanesulfonic acid (TfOH) to facilitate the formation of the glycosidic bond .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts, such as glycosyltransferases, to achieve high yields and specificity. Enzymatic synthesis is preferred in industrial settings due to its mild reaction conditions and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
2-O-(beta-D-Xylopyranosyl)-D-glucose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldonic acids.
Reduction: Reduction reactions can convert the compound into sugar alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid (HNO3) and bromine water.
Reduction: Sodium borohydride (NaBH4) is often used as a reducing agent.
Substitution: Reagents such as acetic anhydride (Ac2O) and pyridine are used for acetylation reactions.
Major Products
Oxidation: Aldonic acids
Reduction: Sugar alcohols
Substitution: Acetylated derivatives
Scientific Research Applications
2-O-(beta-D-Xylopyranosyl)-D-glucose has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in the study of glycosylation processes and enzyme-substrate interactions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of biodegradable polymers and as a surfactant in various formulations.
Mechanism of Action
The mechanism of action of 2-O-(beta-D-Xylopyranosyl)-D-glucose involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for glycosyltransferases, facilitating the transfer of glycosyl groups to target molecules. This process is crucial in the biosynthesis of glycosaminoglycans and other glycoconjugates .
Comparison with Similar Compounds
Similar Compounds
2-O-beta-D-xylopyranosyl-alpha-L-arabinofuranose: Found in arabinoxylans from barley husks.
6-O-(beta-D-xylopyranosyl)-beta-D-glucopyranoside: Another disaccharide derivative with a similar structure.
Uniqueness
2-O-(beta-D-Xylopyranosyl)-D-glucose is unique due to its specific glycosidic linkage and its role in various biological and industrial applications. Its ability to undergo diverse chemical reactions and its involvement in glycosylation processes make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H20O10 |
|---|---|
Molecular Weight |
312.27 g/mol |
IUPAC Name |
3,4,5,6-tetrahydroxy-2-(3,4,5-trihydroxyoxan-2-yl)oxyhexanal |
InChI |
InChI=1S/C11H20O10/c12-1-4(14)7(16)9(18)6(2-13)21-11-10(19)8(17)5(15)3-20-11/h2,4-12,14-19H,1,3H2 |
InChI Key |
PVKZAQYUEVYDGV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(C(O1)OC(C=O)C(C(C(CO)O)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


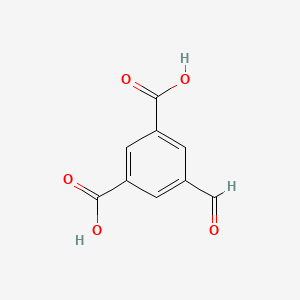
![2,2,4-Trimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B12077779.png)

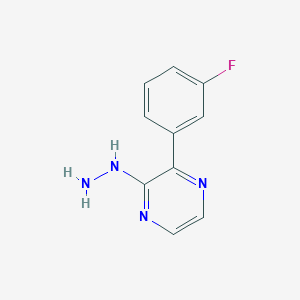

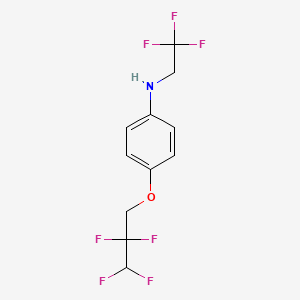
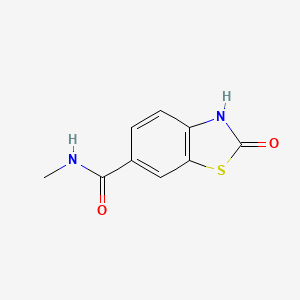



![propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B12077851.png)


